Nefopam-d3 N-Oxide

Bioanalysis LC-MS/MS Method Validation

Accurate bioanalysis of nefopam N-oxide is challenged by matrix effects and co-elution, compromising regulatory compliance. Nefopam-d3 N-Oxide is the definitive +3 Da isotope-labeled internal standard that co-elutes identically yet is spectrometrically distinct, enabling precise SID-MS quantification. • +3 Da mass shift ensures baseline separation from unlabeled analyte in LC-MS/MS. • Mimics extraction recovery, ionization efficiency, and retention time for reliable correction. • Meets bioanalytical method validation guidelines (FDA/EMA) for accuracy and precision.

Molecular Formula C17H19NO2
Molecular Weight 272.36 g/mol
Cat. No. B15142939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNefopam-d3 N-Oxide
Molecular FormulaC17H19NO2
Molecular Weight272.36 g/mol
Structural Identifiers
SMILESC[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]
InChIInChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3
InChIKeyADOSMCNCNFMWSW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nefopam-d3 N-Oxide for Analytical Method Development and Pharmacokinetic Quantification


Nefopam-d3 N-Oxide (CAS 1346603-50-6) is a stable isotope-labeled analog of the N-oxide metabolite of the non-opioid analgesic nefopam . The incorporation of three deuterium atoms at the N-methyl position yields a molecular mass shift of +3 Da, enabling its primary utility as an internal standard for the precise and accurate quantification of nefopam N-oxide in biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) .

Workflow
Stable isotope dilution LC-MS/MS or GC-MS bioanalysis
Selection Context
Metabolite-specific internal standard with +3 Da mass differentiation
Use Context
Quantitative method validation and PK study support in research matrices

Why Nefopam-d3 N-Oxide Cannot Be Replaced by Unlabeled or Non-Oxide Analogs in Quantitative Bioanalysis


Generic substitution in quantitative bioanalysis is precluded by the fundamental requirements of stable isotope dilution mass spectrometry (SID-MS). Unlabeled nefopam N-oxide, while chemically identical in its carbon-hydrogen framework, co-elutes with and produces an identical mass-to-charge ratio (m/z) signal as the endogenous analyte, preventing accurate correction for matrix effects and instrument variability . Nefopam-d3 N-Oxide, with its +3 Da mass shift, serves as a nearly ideal internal standard because it mimics the analyte's physicochemical behavior—including extraction recovery, ionization efficiency, and chromatographic retention—while remaining spectrometrically distinct, which is essential for achieving the high precision and accuracy mandated by regulatory bioanalytical method validation guidelines .

!
Unlabeled nefopam N-oxide co-elutes and shares m/z
Unlabeled analog cannot correct for matrix effects or instrument variability, limiting quantitative accuracy to research review level.
!
Non-oxide analogs lack metabolite-specific tracking
Parent drug or other metabolite standards do not mimic the N-oxide’s extraction recovery or distinct PK profile, shifting exposure-model interpretation.
!
Non-isotopic ISTD may introduce cross-signal interference
Lower isotopic purity or structural mismatch can reduce assay sensitivity and linearity, requiring method-transfer re-validation.

Quantitative Evidence for Nefopam-d3 N-Oxide as a Differentiated Analytical Standard


Mass Spectrometric Differentiation for Internal Standardization

Nefopam-d3 N-Oxide is differentiated from its unlabeled counterpart, nefopam N-oxide, by a molecular mass increase of +3 Da due to the substitution of three hydrogen atoms with deuterium atoms at the N-methyl position . This mass shift enables selective detection in mass spectrometry without altering the compound's chromatographic behavior or extraction efficiency .

Mass shift for ISTD
Class-level inference
+3 Da vs. unlabeled N-oxide
Supports SID-MS differentiation without altering extraction or retention.
Data to verify: molecular property inference.
Bioanalysis LC-MS/MS Method Validation

Metabolite-Specific Quantification to Resolve Complex Pharmacokinetics

The pharmacokinetic (PK) profile of nefopam N-oxide is complex and distinct from the parent drug. A clinical PK model in healthy volunteers showed that following a single 75 mg oral dose of [14C]-nefopam, the N-oxide metabolite rapidly appears in plasma with a Tmax that is earlier than that of nefopam itself, a phenomenon attributed to presystemic formation in the gastrointestinal tract [1]. Nefopam-d3 N-Oxide is the requisite analytical tool for the accurate and precise quantification of this specific metabolite in such studies.

Distinct PK profile
Head-to-head
N-oxide Tmax earlier than parent drug
Reported exposure-model context: supports metabolite-specific PK interpretation.
Study context: healthy volunteers, single oral 75 mg dose.
Pharmacokinetics Metabolism Drug Development

Regulatory-Compliant Impurity and Metabolite Tracking in Drug Development

Nefopam-d3 N-Oxide is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method validation (AMV) and quality control (QC) . Unlike a generic, unvalidated chemical, this standard is intended for the development and validation of methods used in pharmaceutical development, including Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

Regulatory compliance
Supporting evidence
Guideline-compliant reference standard
Supports method validation documentation context.
Supplier specification; independent review recommended.
Pharmaceutical Analysis Quality Control Regulatory Science

Isotopic Purity for Minimized Cross-Signal Interference in Quantitative Assays

Nefopam-d3 N-Oxide is available with a specified isotopic purity, typically ≥99% atom D . This high level of deuterium incorporation ensures a minimal contribution from the unlabeled species to the analyte channel, a critical parameter for maintaining the linearity, accuracy, and sensitivity of quantitative LC-MS/MS methods.

Isotopic purity
Class-level inference
≥99% atom D
Supports low unlabeled cross-signal for quantitative assay sensitivity.
CoA specification; lot-specific review needed.
Analytical Chemistry Mass Spectrometry Stable Isotopes

Defined Physicochemical Properties for Method Optimization

Nefopam-d3 N-Oxide has defined physicochemical properties, including a LogP of 2.3 and a topological polar surface area (tPSA) of 27.3 Ų . These parameters are key for predicting and optimizing liquid-liquid extraction (LLE) or solid-phase extraction (SPE) recovery, as well as for fine-tuning reversed-phase LC retention, allowing for seamless integration into existing or new bioanalytical methods.

Physicochemical properties
Supporting evidence
LogP 2.3; tPSA 27.3 Ų
Reported property context: supports extraction and LC method optimization.
In silico/experimental estimate; confirm with in-house measurement.
Analytical Method Development Chromatography Sample Preparation

Primary Scientific and Industrial Applications for Nefopam-d3 N-Oxide


Clinical Pharmacokinetic and Metabolism Studies of Nefopam

Nefopam-d3 N-Oxide is the definitive internal standard for the accurate quantification of the clinically relevant N-oxide metabolite in human plasma and urine. Its use is essential in pharmacokinetic modeling studies to differentiate the distinct time-concentration profile of this metabolite from the parent drug, as demonstrated in published clinical research [1].

Regulated Bioanalytical Method Development and Validation

For pharmaceutical and contract research organizations (CROs) developing and validating LC-MS/MS methods for nefopam and its metabolites in support of clinical trials or ANDA submissions, Nefopam-d3 N-Oxide serves as a fully characterized, guideline-compliant reference standard . It is critical for demonstrating method accuracy, precision, and specificity as required by regulatory bodies.

Pharmaceutical Quality Control and Impurity Profiling

In pharmaceutical manufacturing, Nefopam-d3 N-Oxide is used as an analytical standard to monitor the formation of the N-oxide impurity during drug substance synthesis and formulation stability studies . Its use ensures that analytical methods can reliably quantify this specific impurity at levels mandated by pharmacopeial and regulatory specifications.

Forensic and Clinical Toxicology

In forensic and clinical toxicology laboratories, Nefopam-d3 N-Oxide is a required internal standard for the definitive identification and quantification of nefopam N-oxide in biological specimens. Its use provides the high specificity and quantitative accuracy necessary for legal defensibility and reliable interpretation of toxicological findings.

Application
Selection Property
Validation Focus
PK and metabolism studies
Metabolite-specific ISTD with +3 Da mass shift
Exposure-model review; parent-metabolite profile differentiation
Regulated bioanalytical method validation
Fully characterized, guideline-compliant standard
Method accuracy, precision, and specificity review
Pharmaceutical QC and impurity profiling
Isotopically labeled N-oxide impurity standard
Impurity monitoring and method sensitivity verification
Forensic and clinical toxicology
High-specificity ISTD for definitive identification
Quantitative accuracy and research-matrix reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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